molecular formula C6H3ClN2S B8676153 4-Chloro-3-isothiocyanatopyridine

4-Chloro-3-isothiocyanatopyridine

Cat. No.: B8676153
M. Wt: 170.62 g/mol
InChI Key: TWBZZNKBGURCLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-isothiocyanatopyridine: is an organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by a pyridine ring substituted with a chlorine atom at the 4-position and an isothiocyanate group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 4-chloropyridine with thiophosgene (CSCl2) under controlled conditions to introduce the isothiocyanate group at the 3-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-isothiocyanatopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Chloro-3-isothiocyanatopyridine involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and enzymes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-3-isothiocyanatopyridine is unique due to the presence of both chlorine and isothiocyanate groups, which confer distinct reactivity patterns. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable tool in chemical biology .

Properties

Molecular Formula

C6H3ClN2S

Molecular Weight

170.62 g/mol

IUPAC Name

4-chloro-3-isothiocyanatopyridine

InChI

InChI=1S/C6H3ClN2S/c7-5-1-2-8-3-6(5)9-4-10/h1-3H

InChI Key

TWBZZNKBGURCLI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1Cl)N=C=S

Origin of Product

United States

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